molecular formula C9H9NaO5 B1669798 Sodium Danshensu CAS No. 67920-52-9

Sodium Danshensu

Cat. No.: B1669798
CAS No.: 67920-52-9
M. Wt: 220.15 g/mol
InChI Key: ZMMKVDBZTXUHFO-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

It is known that this compound can be metabolized by certain gut bacteria, such as Clostridium sporogenes, into 3-(3,4-dihydroxyphenyl)propionic acid . This suggests that Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate may interact with enzymes and other biomolecules involved in this metabolic pathway.

Metabolic Pathways

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is involved in metabolic pathways mediated by gut bacteria. For instance, Clostridium sporogenes can convert this compound into 3-(3,4-dihydroxyphenyl)propionic acid . This suggests that Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Danshensu can be synthesized through the extraction of Danshensu from Salvia miltiorrhiza. The extraction process involves boiling the roots of the herb in water, followed by ethanol precipitation to remove proteins, starch, and polysaccharides. The remaining solution is then treated with chloroform to extract colored chemicals .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-throughput liquid chromatography combined with electrospray ionization tandem mass spectrometry. This method ensures the rapid and sensitive determination of this compound in various samples .

Chemical Reactions Analysis

Types of Reactions: Sodium Danshensu undergoes several types of chemical reactions, including oxidation, polymerization, and methylation. It is sensitive to air and alkaline conditions, which can lead to oxidation and polymerization, causing the compound to darken .

Common Reagents and Conditions:

Major Products Formed:

    Oxidation and Polymerization Products: Darkened compounds.

    Methylation Product: Methylated hydroxy groups.

    Acid Condition Product: Salvianolic acid C.

Scientific Research Applications

Comparison with Similar Compounds

Sodium Danshensu is unique due to its specific molecular structure and wide range of biological activities. Similar compounds include:

Biological Activity

Sodium Danshensu, a water-soluble derivative of Danshen (Salvia miltiorrhiza), has gained attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of this compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Studies have shown that it reduces the activation of the NLRP3 inflammasome and modulates the TSC2/mTOR pathway, which plays a critical role in autophagy regulation .
  • Anticancer Properties : this compound has demonstrated significant anti-cancer effects by inhibiting cell migration and invasion in various cancer cell lines, including oral squamous cell carcinoma (OSCC). This is achieved through the suppression of p38 MAPK phosphorylation and modulation of matrix metalloproteinases (MMPs) expression .
  • Neuroprotective Effects : In models of ischemic stroke, this compound has been shown to enhance cell viability and reduce apoptosis in astrocytes subjected to oxygen-glucose deprivation (OGD). It promotes neurogenesis and collagen production post-injury, indicating its potential for treating neurodegenerative diseases .
  • Cardiovascular Benefits : The compound has been linked to coronary artery relaxation and protection against myocardial ischemia-reperfusion injury, suggesting its utility in cardiovascular therapies .

Case Studies

  • Neuroprotection in Ischemic Injury :
    • A study demonstrated that this compound significantly increased cell viability and decreased lactate dehydrogenase (LDH) release in astrocytes exposed to OGD. The treatment also reduced apoptosis markers and pro-inflammatory cytokine levels, indicating a protective effect against ischemic injury .
  • Anti-Metastatic Activity in Oral Cancer :
    • Research on FaDu and Ca9-22 oral cancer cell lines revealed that this compound reduced cellular motility and invasion at concentrations of 50 and 100 μM. The compound altered the expression of epithelial-mesenchymal transition (EMT) markers, enhancing E-cadherin while decreasing vimentin and N-cadherin levels .
  • Lung Cancer Progression :
    • In lung cancer models (A549 and NCI-H1299 cells), this compound was found to suppress cell viability, migration, and invasion while promoting apoptosis. The underlying mechanism involved downregulation of PCNA and MMP9 expression through the PI3K/Akt signaling pathway .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusCell Line/ModelKey FindingsReference
NeuroprotectionAstrocytesIncreased cell viability; decreased LDH release; anti-inflammatory
Anti-Metastatic ActivityFaDu & Ca9-22Reduced migration/invasion; altered EMT marker expression
Lung CancerA549 & NCI-H1299Suppressed viability/migration; promoted apoptosis

Properties

IUPAC Name

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67920-52-9
Record name 67920-52-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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